molecular formula C18H19NO3 B404559 (E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE

(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE

Cat. No.: B404559
M. Wt: 297.3g/mol
InChI Key: HFLLIKTTYLBGTQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a furan ring and substituted with a butan-2-one oxime group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

(NE)-N-[4-[5-methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C18H19NO3/c1-11-4-7-15-14(10-11)18(16-9-6-13(3)21-16)17(22-15)8-5-12(2)19-20/h4,6-7,9-10,20H,5,8H2,1-3H3/b19-12+

InChI Key

HFLLIKTTYLBGTQ-XDHOZWIPSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=NO)C

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CC/C(=N/O)/C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and a Lewis acid catalyst like aluminum chloride.

    Substitution with Butan-2-one Oxime:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxylamine hydrochloride in basic medium.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran and furan rings can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a similar core structure but lacking the furan and oxime groups.

    Furan: A related compound with a furan ring but without the benzofuran and oxime groups.

    Butan-2-one Oxime: A compound with the oxime group but lacking the benzofuran and furan rings.

Uniqueness

(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE is unique due to its combination of benzofuran, furan, and oxime functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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